2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of furan and benzodiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid typically involves the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furan derivatives.
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step involves coupling the furan and benzodiazole moieties through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler furan derivative with antimicrobial properties.
Benzodiazole Derivatives: Compounds with similar benzodiazole structures, often used in medicinal chemistry.
Uniqueness
2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid is unique due to its combined furan and benzodiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethyl]-1-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c1-17-12-6-2-5-11(15(18)19)14(12)16-13(17)8-7-10-4-3-9-20-10/h2-6,9H,7-8H2,1H3,(H,18,19) |
InChI Key |
KQFIFFAAHOHQOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1CCC3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.